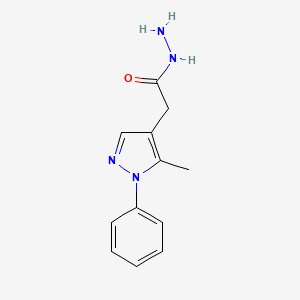

2-(5-甲基-1-苯基-1H-吡唑-4-基)乙酰羟肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid hydrazide with appropriate reagents. The exact synthetic pathway may vary, but it typically includes hydrazine coupling reactions and subsequent purification steps .

Molecular Structure Analysis

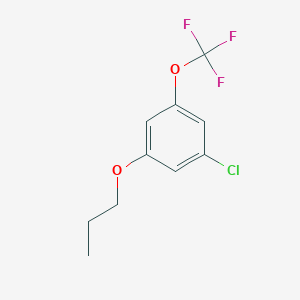

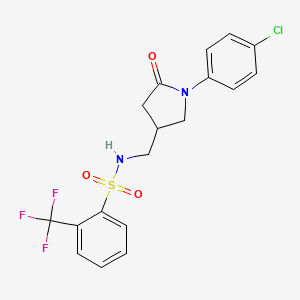

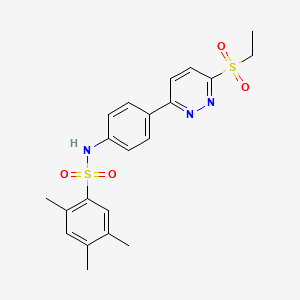

The molecular formula of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is C11H12N4O . It comprises a pyrazole ring with a phenyl group and a methyl group attached. The crystal structure reveals specific bond lengths and angles .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. For example, it can react with acyl chlorides or aldehydes to form new derivatives .

Physical And Chemical Properties Analysis

科学研究应用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Applications in Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Applications in Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their diverse pharmacological effects .

Applications in Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals .

Applications in Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They are used in the synthesis of various organometallic compounds .

Anti-prostatic Hyperplasia Activity

Although the specific study on 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is not available, pyrazole derivatives have been studied for their anti-prostatic hyperplasia activity .

Growth Inhibition in PC-3 Cells

Pyrazole core favored improved growth inhibition in PC-3 cells . This suggests potential applications in cancer research.

作用机制

Target of Action

Pyrazole derivatives have been shown to exhibit diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been approved for the treatment of different types of cancer .

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been shown to affect various biochemical pathways, leading to downstream effects such as cytotoxicity .

Result of Action

Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .

属性

IUPAC Name |

2-(5-methyl-1-phenylpyrazol-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-10(7-12(17)15-13)8-14-16(9)11-5-3-2-4-6-11/h2-6,8H,7,13H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERPQGXHWWGOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)